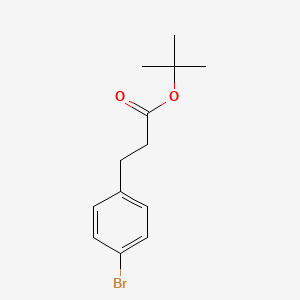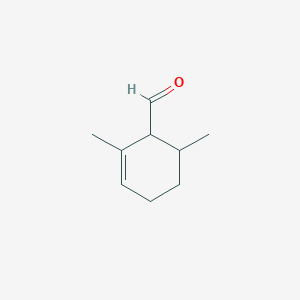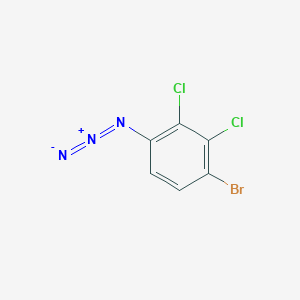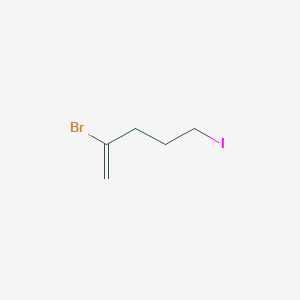
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate (M4BMIC) is a synthetic compound that is widely used in scientific research. It has been used in a variety of applications, including biochemistry, physiology, and pharmacology. M4BMIC is a versatile compound that has been used to study a variety of biological processes, including enzyme inhibition, protein-protein interactions, and gene expression.
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate is not well understood. However, it is believed to interact with enzymes, proteins, and DNA in a variety of ways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. It has also been shown to interact with proteins, such as G-protein coupled receptors, and DNA, such as transcription factors.
Biochemical and Physiological Effects
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. It has also been shown to interact with proteins, such as G-protein coupled receptors, and DNA, such as transcription factors. In addition, it has been shown to modulate the expression of genes involved in various physiological processes, such as cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and store. It is also a highly versatile compound that can be used in a variety of applications, including biochemistry, physiology, and pharmacology. However, there are some limitations to using methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate in lab experiments. It is not a very stable compound and is susceptible to hydrolysis and oxidation. In addition, it can be toxic if not handled properly.
Direcciones Futuras
There are several potential future directions for research using methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate. One potential direction is to further explore its mechanism of action and its effects on various physiological processes. Another potential direction is to explore its potential as a therapeutic agent. In addition, further research could be done to explore its potential as a diagnostic tool, as well as its potential applications in drug development. Finally, further research could be done to explore the potential of methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate as an imaging agent.
Métodos De Síntesis
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate can be synthesized from commercially available starting materials. The synthesis involves a two-step process, starting with the reaction of 4-bromo-5-methoxy-1H-indole-2-carboxylic acid and methyl iodide in the presence of a base, such as sodium hydroxide. The product of this reaction is then reacted with ethyl chloroformate to form the desired product, methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, such as cyclooxygenase-2, as well as the interaction of proteins and DNA. It has also been used to study the regulation of gene expression, as well as the effects of drugs on physiological processes.
Propiedades
IUPAC Name |
methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-9-4-3-7-6(10(9)12)5-8(13-7)11(14)16-2/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPQXKIRKAVSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)
![[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B6599226.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)


![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)


![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)